Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-

Catalog No.
S13063125
CAS No.
M.F
C14H13N3O3
M. Wt
271.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7...

Product Name

Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-

IUPAC Name

N-(3-cyano-6-ethoxy-4-oxo-1H-quinolin-7-yl)acetamide

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C14H13N3O3/c1-3-20-13-4-10-11(5-12(13)17-8(2)18)16-7-9(6-15)14(10)19/h4-5,7H,3H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

NIBJUVJLWSAEAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)NC(=O)C

Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- is a chemical compound with the molecular formula C14H13N3O3C_{14}H_{13}N_{3}O_{3} and a molecular weight of approximately 271.27 g/mol. This compound belongs to the quinoline family, which is known for its diverse biological activities. The structure features a quinoline ring system that is substituted with a cyano group and an ethoxy group, contributing to its unique chemical properties and potential applications in medicinal chemistry.

The reactivity of acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- can be attributed to the presence of functional groups such as the cyano group and the amide moiety. Key reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to various derivatives.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, producing the corresponding carboxylic acid and amine.
  • Cyclization Reactions: The compound can participate in cyclization reactions due to the presence of reactive sites in its structure, potentially yielding more complex quinoline derivatives.

Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- exhibits notable biological activities, particularly in the realm of medicinal chemistry. Studies have shown that compounds containing quinoline structures often possess:

  • Antimicrobial Properties: Demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Potential to reduce inflammation through modulation of inflammatory pathways.

These activities make this compound a subject of interest for further pharmacological studies.

The synthesis of acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- typically involves several steps:

  • Starting Materials: The synthesis begins with readily available quinoline derivatives.
  • Cyclization: A key step involves the cyclization reaction that introduces the cyano and ethoxy groups onto the quinoline framework.
  • Functionalization: Further functionalization may be achieved through reactions such as alkylation or acylation to introduce the acetamide functionality.

Recent literature highlights practical synthetic routes that emphasize efficiency and yield improvements .

Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Research: As an intermediate in synthesizing more complex organic molecules.

Its unique structure makes it suitable for exploring new therapeutic avenues.

Interaction studies involving acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile. Preliminary studies suggest that it may interact with specific protein targets involved in disease pathways, although detailed mechanistic studies are warranted.

Several compounds share structural similarities with acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
N-(3-Cyano-7-ethoxy-4-hydroxyquinolinyl)acetamide848133-75-50.68
2-Cyano-N-(quinolinyl)acrylamide304896-28-40.71
4-Chloro-N-(3-cyanoquinolinyl)acetamide364793-97-50.69
6-Amino-N-(3-chloroquinolinyl)acetamide417721-36-90.63

These compounds exhibit varying degrees of biological activity and chemical properties but share structural motifs that may confer similar pharmacological effects. The uniqueness of acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo -7 -quinolinyl)- lies in its specific substitutions and resultant biological activity profile.

The compound’s IUPAC name, N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, systematically encodes its molecular architecture. Breaking this down:

  • Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.
  • Substituents:
    • 3-Cyano group: A nitrile (-C≡N) at position 3 of the quinoline core.
    • 7-Ethoxy group: An ethoxy (-OCH₂CH₃) moiety at position 7.
    • 4-Oxo-1,4-dihydro: A ketone (=O) at position 4, with partial saturation at the 1,4-positions.
    • 6-Acetamide: An acetamide (-NHCOCH₃) substituent at position 6.

The molecular formula C₁₄H₁₃N₃O₃ (molecular weight 271.27 g/mol) confirms these features. The SMILES string CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C illustrates the connectivity, while the InChIKey OVURAHRGGCJNEB-UHFFFAOYSA-N provides a unique stereochemical identifier.

Table 1: Key Structural Descriptors

PropertyValue
Molecular formulaC₁₄H₁₃N₃O₃
Molecular weight271.27 g/mol
SMILESCCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C
InChIKeyOVURAHRGGCJNEB-UHFFFAOYSA-N

Compared to simpler quinoline acetamides like N-(quinolin-8-yl)acetamide (C₁₁H₁₀N₂O), this compound’s additional substituents enhance its steric and electronic complexity, likely influencing its reactivity and potential applications.

Historical Context in Heterocyclic Compound Research

Quinoline chemistry traces its origins to 1834, when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. August Wilhelm von Hofmann’s subsequent work on aniline derivatives in the 1840s laid foundational methods for functionalizing nitrogen-containing heterocycles. The synthesis of complex quinoline derivatives like this acetamide compound became feasible only after advances in:

  • Directed substitution techniques: Allowing precise placement of groups like ethoxy and cyano.
  • Protecting group strategies: Enabling sequential modifications without disrupting reactive sites.

The ethoxy group’s introduction reflects methodologies developed during the 20th-century dyestuff industry, where alkoxy quinolines were synthesized for colorant applications. Meanwhile, the 4-oxo-1,4-dihydro motif mirrors structural features seen in bioactive quinolones, though this compound lacks the fluorine atoms characteristic of antimicrobial fluoroquinolones.

Position Within Quinoline Derivative Taxonomy

This compound belongs to the 1,4-dihydro-4-oxoquinoline subclass, distinguished by:

  • Core modifications: Partial saturation at the 1,4-positions.
  • Functional group diversity: Combining electron-withdrawing (cyano, ketone) and electron-donating (ethoxy) groups.

Taxonomic Classification:

  • Order: Heterocyclic compounds > Organoheterocyclic compounds > Quinolines and derivatives.
  • Subclass: 1,4-Dihydro-4-oxoquinolines with multiple substituents.

Its structural kinship to medicinal agents is notable:

  • Antimalarial quinolines: Share the bicyclic core but typically feature aminoalkyl side chains (e.g., chloroquine).
  • Anticancer agents: Camptothecin analogs retain the 3-cyano group but incorporate pentacyclic systems.

The simultaneous presence of acetamide and ethoxy groups suggests potential utility in metal coordination or hydrogen-bonding interactions, though pharmacological data remain outside this analysis’s scope.

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

271.09569129 g/mol

Monoisotopic Mass

271.09569129 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types